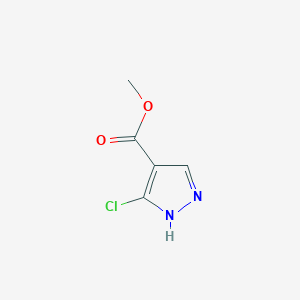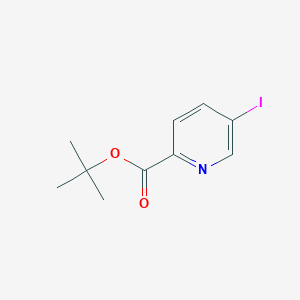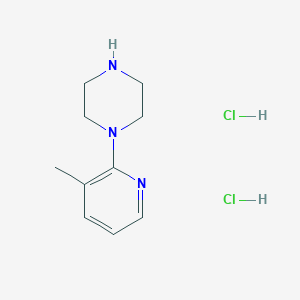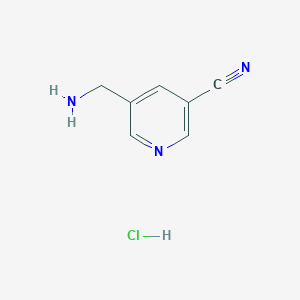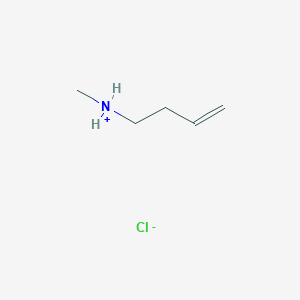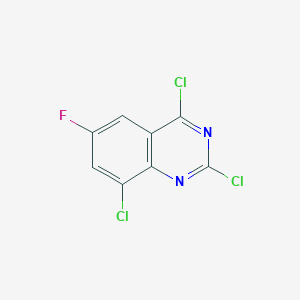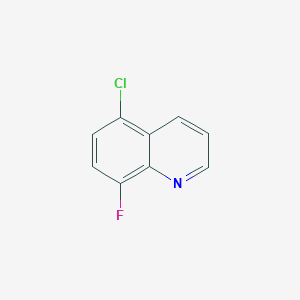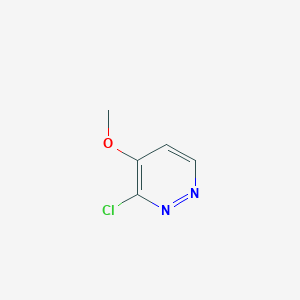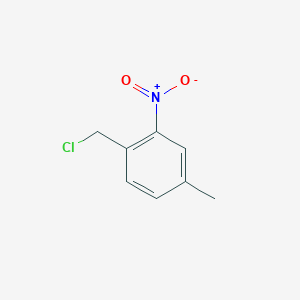
1-(Chloromethyl)-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-methyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. This compound is characterized by a benzene ring substituted with a chloromethyl group, a methyl group, and a nitro group. It is a significant intermediate in organic synthesis and finds applications in various chemical processes.
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-4-methyl-2-nitrobenzene typically involves the chloromethylation of 4-methyl-2-nitrobenzene. One common method includes the reaction of 4-methyl-2-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group on the benzene ring.
Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations to improve yield and reduce costs. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
1-(Chloromethyl)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-methyl-2-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-methyl-2-nitrobenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical processes. The molecular targets and pathways involved vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-methyl-2-nitrobenzene can be compared with other chloromethyl-substituted aromatic compounds, such as:
1-(Chloromethyl)-4-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.
1-(Chloromethyl)-2-nitrobenzene: Has the nitro group in a different position, affecting its reactivity and the types of reactions it undergoes.
1-(Chloromethyl)-4-nitrobenzene: Lacks the methyl group, which influences its physical and chemical properties
The presence of both the nitro and methyl groups in this compound makes it unique in terms of its reactivity and the range of applications it can be used for.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHXOTISAIHIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
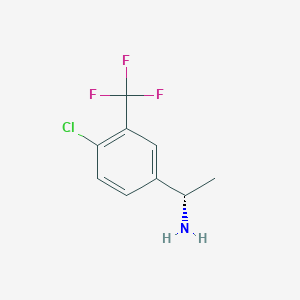
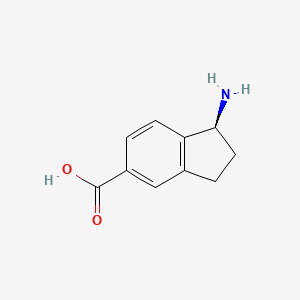
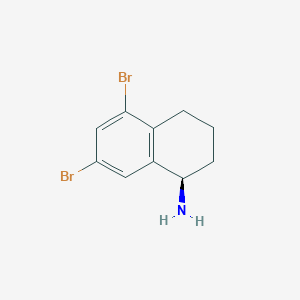
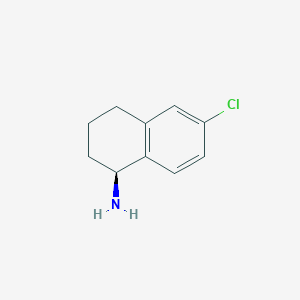
![3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride](/img/structure/B8052651.png)
